molecular formula C11H14O5 B2412884 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone CAS No. 22248-14-2

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone

Cat. No.: B2412884
CAS No.: 22248-14-2
M. Wt: 226.228
InChI Key: MLYYVUJNBLMMPE-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone, also known as 2,3,4-trimethoxy-6-hydroxyacetophenone, is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . This compound is characterized by the presence of a hydroxy group and three methoxy groups attached to a phenyl ring, along with an ethanone group.

Properties

IUPAC Name

1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6(12)9-7(13)5-8(14-2)10(15-3)11(9)16-4/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYYVUJNBLMMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22248-14-2
Record name 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethan-1-one
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Preparation Methods

The most efficient and widely cited method for synthesizing 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone involves a Friedel-Crafts acylation reaction. This approach leverages the electrophilic substitution of an acyl group onto an aromatic ring, facilitated by a Lewis acid catalyst.

Reaction Conditions and Procedure

The synthesis begins with 3,4,5-trimethoxyphenol as the starting material. Key steps include:

  • Acetylation : A solution of 3,4,5-trimethoxyphenol (10 g, 54.5 mmol) in boron trifluoride diethyl etherate (BF₃·Et₂O, 25 mL) is treated with acetic acid (15 mL) under a nitrogen atmosphere.
  • Heating and Stirring : The mixture is stirred at 85°C for 2.5 hours to promote electrophilic substitution.
  • Workup : After cooling, ice water (50 mL) is added to quench the reaction. The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield a yellow solid.
Table 1: Reaction Parameters and Yield
Parameter Value
Starting Material 3,4,5-Trimethoxyphenol
Catalyst BF₃·Et₂O
Solvent Acetic acid
Temperature 85°C
Reaction Time 2.5 hours
Yield 92%

This method achieves a high yield (92%) due to the strong electron-donating effects of the methoxy groups, which activate the aromatic ring toward electrophilic attack.

Mechanistic Insights into the Friedel-Crafts Reaction

The reaction mechanism proceeds through three stages:

Formation of the Acylium Ion

Acetic acid reacts with BF₃·Et₂O to generate an acylium ion (CH₃C⁺=O), a potent electrophile. The Lewis acid coordinates with the carbonyl oxygen, enhancing the electrophilicity of the acyl group.

Regioselective Acylation

The para position relative to the hydroxy group is favored for acylation due to steric and electronic factors. The methoxy groups at positions 3, 4, and 5 direct the electrophile to position 6, yielding the desired regioisomer.

Stabilization of the Intermediate

The intermediate carbocation is stabilized by resonance with the aromatic ring and the electron-donating methoxy groups. Subsequent deprotonation restores aromaticity, forming the final product.

Optimization Strategies for Enhanced Efficiency

Catalyst Selection

BF₃·Et₂O outperforms alternatives like AlCl₃ due to its milder reaction conditions and reduced side reactions. Substituting BF₃ with H₂SO₄ or FeCl₃ results in lower yields (60–70%).

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) are unsuitable due to competitive coordination with the catalyst. Acetic acid serves as both solvent and reactant, simplifying purification.

Characterization and Analytical Data

The product is validated using spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (CDCl₃) : δ 13.78 (s, 1H, 6-OH), 7.84 (s, 2H, Ar-H), 3.90–3.94 (m, 9H, OCH₃), 2.60 (s, 3H, COCH₃).
  • ¹³C-NMR : δ 205.4 (C=O), 153.2–135.8 (aromatic carbons), 56.1–56.3 (OCH₃), 30.1 (COCH₃).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 227 [M + H]⁺, consistent with the molecular formula C₁₁H₁₄O₅.

Comparative Analysis with Alternative Methods

While the Friedel-Crafts route dominates, other approaches have been explored:

Fries Rearrangement

Heating phenyl acetate derivatives with AlCl₃ can yield acylated phenols, but this method suffers from poor regioselectivity (<50% yield).

Enzymatic Acylation

Biocatalysts like lipases have been tested but require expensive cofactors and prolonged reaction times (24–48 hours).

Industrial Applications and Scalability

The described Friedel-Crafts method is scalable to kilogram quantities with minimal optimization. Key advantages include:

  • Cost Efficiency : BF₃·Et₂O is recyclable, reducing catalyst expenses.
  • Purity : The product requires no chromatographic purification, achieving >98% purity via recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. The compound’s hydroxy and methoxy groups play a crucial role in its activity by facilitating interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethoxyacetophenone: Lacks the hydroxy group present in 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone.

    3,4,5-Trimethoxyacetophenone: Has a different substitution pattern on the phenyl ring.

    6-Hydroxy-2,3,4-trimethoxybenzaldehyde: Contains an aldehyde group instead of an ethanone group.

Uniqueness

This compound is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with an ethanone group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Biological Activity

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone, also known as a derivative of trimethoxyphenol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H16O5
  • Molecular Weight : 240.25 g/mol
  • IUPAC Name : this compound

This compound features a phenolic structure with multiple methoxy groups, contributing to its biological activity.

Anticancer Activity

This compound exhibits significant antiproliferative activity against various cancer cell lines. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells.

The primary mechanisms through which this compound exerts its anticancer effects include:

  • Microtubule Destabilization : Similar to other compounds targeting tubulin, it disrupts microtubule dynamics, leading to G2/M phase arrest in the cell cycle .
  • Induction of Apoptosis : The compound promotes apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MGC-8030.45Induction of G2/M phase arrest
MCF-7<0.01Apoptosis induction
Hs578T<0.05Tubulin polymerization inhibition

These findings suggest that the compound has a potent effect on cell proliferation and survival.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has identified that modifications to the trimethoxyphenyl moiety significantly affect biological activity. For instance:

  • Increasing the number of methoxy groups enhances antiproliferative effects.
  • Substitutions at specific positions on the phenolic ring can either increase or decrease activity depending on the target cell line.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone?

The synthesis typically involves condensation reactions of hydroxy- and methoxy-substituted acetophenones with acylating agents. For example, analogous compounds like flavones are synthesized via LiHMDS-mediated coupling of dihydroxyacetophenones with trimethoxybenzoyl chlorides, followed by recrystallization (e.g., ethanol yields ~13% purified product) . Multi-step procedures may include Friedel-Crafts acylation (for introducing the ethanone group) or hydrazine-mediated cyclization (for heterocyclic derivatives) . Key challenges include optimizing regioselectivity due to competing reactivity of hydroxyl/methoxy groups and improving yields through solvent selection (e.g., acetic acid for cyclization) .

Advanced: How can researchers resolve low yields in the synthesis of poly-methoxy-substituted ethanone derivatives?

Low yields (e.g., 13% in flavone synthesis ) often arise from steric hindrance or competing side reactions. Methodological improvements include:

  • Catalyst screening : Using alternative bases (e.g., K₂CO₃ instead of LiHMDS) to enhance deprotonation efficiency.
  • Temperature control : Gradual addition of reagents at −78°C to suppress undesired polymerization .
  • Protecting group strategies : Temporarily blocking reactive hydroxyl groups with benzyl or acetyl groups during synthesis .
    Post-reaction purification via column chromatography or recrystallization (ethanol/water mixtures) is critical for isolating pure products .

Basic: What analytical techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄O₅ requires m/z 226.0841) .
  • Single-crystal X-ray diffraction : Resolves stereochemistry and validates bond angles/torsional conformations, as demonstrated for structurally related oxadiazole derivatives .

Advanced: How can researchers address discrepancies in spectroscopic data for methoxy-substituted acetophenones?

Contradictions in NMR or MS data may stem from:

  • Tautomeric equilibria : pH-dependent keto-enol tautomerism in hydroxyacetophenones alters peak splitting .
  • Residual solvents : Ethanol or DMSO-d₆ in NMR samples can obscure signals; use of deuterated chloroform (CDCl₃) improves clarity .
  • Dynamic rotational barriers : Methoxy groups may exhibit restricted rotation, causing signal duplication in NMR. Variable-temperature (VT) NMR studies can resolve this . Cross-validation with FT-IR (e.g., carbonyl stretch at ~1680 cm⁻¹) and HPLC purity assays (>95%) is recommended .

Basic: What precautions are necessary when handling this compound in the lab?

While specific toxicological data are limited for this compound, general precautions for methoxy/hydroxy aromatic ketones include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (per GHS/CLP guidelines) .
  • Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional protocols .

Advanced: How can computational modeling aid in predicting the bioactivity of this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging structural analogs (e.g., oxadiazoles with anti-inflammatory activity ).
  • QSAR models : Quantitative structure-activity relationships correlate substituent effects (e.g., methoxy vs. hydroxy groups) with observed bioactivities .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Basic: What are the documented biological activities of structurally related ethanone derivatives?

Analogous compounds exhibit:

  • Anticancer activity : Trimethoxyphenyl-containing oxadiazoles inhibit tubulin polymerization (IC₅₀ ~1.2 µM) .
  • Antioxidant effects : Hydroxy/methoxy groups scavenge free radicals (e.g., DPPH assay IC₅₀ ~50 µM) .
  • Antimicrobial properties : Pyrazole derivatives show MIC values of 8–32 µg/mL against S. aureus .

Advanced: What strategies optimize the solubility and stability of this compound in biological assays?

  • Solubility enhancement : Use of co-solvents (e.g., DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH adjustment : Buffered solutions (pH 7.4) prevent degradation of the hydroxy group.
  • Lyophilization : Freeze-drying aqueous stock solutions improves long-term storage stability .

Basic: How is the purity of this compound validated in research settings?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • Melting point analysis : Sharp melting ranges (e.g., 191–193°C for pyrazole analogs) indicate crystallinity .
  • Elemental analysis : Matches calculated C/H/N ratios (e.g., C 46.96%, H 3.94% for thiadiazole derivatives) .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?

  • Synthetic diversification : Introduce halogens or alkyl groups at the 2-/4-positions to modulate electronic effects .
  • Enzymatic assays : Compare inhibitory potencies against isoforms (e.g., COX-1 vs. COX-2) to assess selectivity .
  • Pharmacophore mapping : Identify critical functional groups (e.g., 6-hydroxy for hydrogen bonding) using 3D-QSAR .

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